(2E)-3-(7-propoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid
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Overview
Description
3-(7-Propoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is a synthetic organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Propoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves multiple steps. One common method starts with the preparation of the benzopyran core, followed by the introduction of the propoxy group and the prop-2-enoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(7-Propoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(7-Propoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-Propoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-propoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- [3-(3,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenyl]oxidanesulfonic acid
Uniqueness
3-(7-Propoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propoxy group and prop-2-enoic acid moiety differentiate it from other benzopyran derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C15H18O4 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
(E)-3-(7-propoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H18O4/c1-2-7-18-13-5-4-12-8-11(3-6-15(16)17)10-19-14(12)9-13/h3-6,9,11H,2,7-8,10H2,1H3,(H,16,17)/b6-3+ |
InChI Key |
KOEDZODNXOQJGD-ZZXKWVIFSA-N |
Isomeric SMILES |
CCCOC1=CC2=C(CC(CO2)/C=C/C(=O)O)C=C1 |
Canonical SMILES |
CCCOC1=CC2=C(CC(CO2)C=CC(=O)O)C=C1 |
Origin of Product |
United States |
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